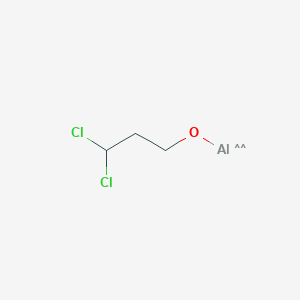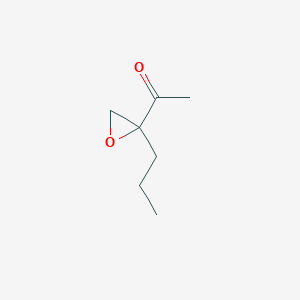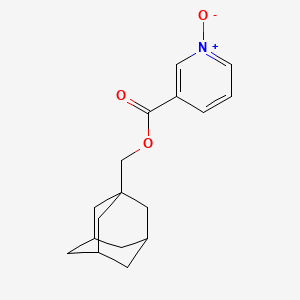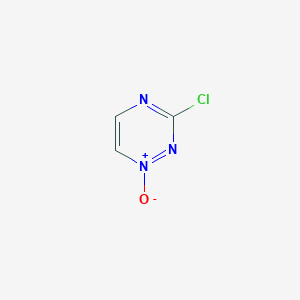
3-Chloro-1-oxo-1lambda~5~,2,4-triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-1-oxo-1lambda~5~,2,4-triazine is a heterocyclic compound that belongs to the triazine family. Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science. The presence of chlorine and an oxo group in the triazine ring imparts unique chemical properties to this compound, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-1-oxo-1lambda~5~,2,4-triazine typically involves the cyclization of 3-R-5-chloro-1,2,4-triazoles. This process can be achieved through thermal cyclization, where the triazole precursor is heated to induce ring closure . The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the cyclization process.
Industrial Production Methods: Industrial production of triazine derivatives, including this compound, often employs large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and microwave-assisted synthesis are some of the advanced techniques used in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-1-oxo-1lambda~5~,2,4-triazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the triazine ring can be replaced by nucleophiles such as amines, alcohols, and thiols.
Electrophilic Addition: The oxo group can participate in electrophilic addition reactions, forming adducts with various electrophiles.
Cycloaddition: The triazine ring can undergo [4+2] cycloaddition reactions with dienes, leading to the formation of fused ring systems.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, and primary amines are commonly used.
Electrophilic Addition: Electrophiles such as alkyl halides and acyl chlorides are used under acidic or basic conditions.
Cycloaddition: Dienes and dienophiles are used in the presence of catalysts like Lewis acids to facilitate the reaction.
Major Products:
Nucleophilic Substitution: Substituted triazines with various functional groups.
Electrophilic Addition: Adducts with electrophiles, leading to functionalized triazines.
Cycloaddition: Fused triazine ring systems with enhanced stability and unique properties.
Scientific Research Applications
3-Chloro-1-oxo-1lambda~5~,2,4-triazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and as a potential drug candidate.
Industry: Utilized in the production of herbicides, dyes, and photostabilizers.
Mechanism of Action
The mechanism of action of 3-Chloro-1-oxo-1lambda~5~,2,4-triazine involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, proteins, and nucleic acids, leading to inhibition or activation of specific biological processes.
Pathways Involved: The presence of the oxo group allows the compound to participate in redox reactions, affecting cellular oxidative stress and signaling pathways.
Comparison with Similar Compounds
3-Chloro-1-oxo-1lambda~5~,2,4-triazine can be compared with other triazine derivatives:
2-Chloro-4,6-dimethoxy-1,3,5-triazine: Known for its use in the synthesis of β-lactams and other organic compounds.
2,4,6-Tri-substituted-1,3,5-triazines: These compounds have diverse applications in medicine and industry, including as anticancer agents and polymer stabilizers.
Uniqueness: The unique combination of chlorine and an oxo group in this compound imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
63197-07-9 |
|---|---|
Molecular Formula |
C3H2ClN3O |
Molecular Weight |
131.52 g/mol |
IUPAC Name |
3-chloro-1-oxido-1,2,4-triazin-1-ium |
InChI |
InChI=1S/C3H2ClN3O/c4-3-5-1-2-7(8)6-3/h1-2H |
InChI Key |
PVEXYEQTAAZCOB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C[N+](=NC(=N1)Cl)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2S)-2-(methoxymethyl)pyrrolidin-1-yl]butan-2-imine](/img/structure/B14495099.png)
![(2S)-2-amino-3-[(1S)-1-amino-1-carboxy-2-methylpropan-2-yl]sulfanylselanylsulfanyl-3-methylbutanoic acid](/img/structure/B14495101.png)

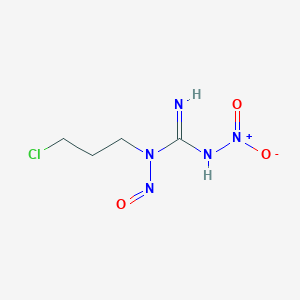
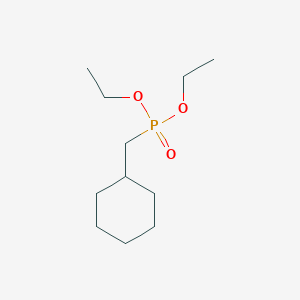
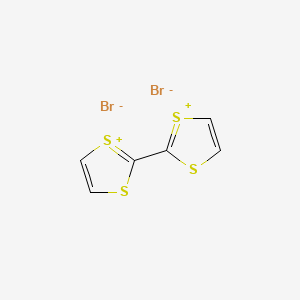

![5-{[4-(Dimethylamino)phenyl]sulfanyl}pyridin-2-amine](/img/structure/B14495156.png)
![5-[(4-Aminophenoxy)methyl]-1,3-oxazolidine-2-thione](/img/structure/B14495164.png)
![4-{(E)-[1-(4-Propylphenyl)ethylidene]amino}benzonitrile](/img/structure/B14495168.png)
![4-[(Z)-(4-Methoxyphenyl)-ONN-azoxy]phenyl 3-chloropropanoate](/img/structure/B14495186.png)
